N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][
CAS No.: 500103-26-4
Cat. No.: VC8121748
Molecular Formula: C28H26NO2P
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500103-26-4 |
|---|---|
| Molecular Formula | C28H26NO2P |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N,N-bis[(1R)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine |
| Standard InChI | InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m1/s1 |
| Standard InChI Key | JISGHECLGYELKD-FGZHOGPDSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 |
| SMILES | CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 |
| Canonical SMILES | CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a central phosphorus atom bonded to a dibenzo[d,f][1,3,] dioxaphosphepin moiety and two (R)-1-phenylethyl groups. The dibenzo framework consists of two fused benzene rings connected via a 1,3,2-dioxaphosphepin ring, which introduces strain and reactivity at the phosphorus center. The (R)-configuration of the phenylethyl groups ensures chirality, critical for its asymmetric catalytic properties .
The InChI key (JISGHECLGYELKD-UHFFFAOYSA-N) and SMILES representation (C1=CC=C(C=C1)C(C)N(P2OC3=CC=CC=C3C4=CC=CC=C4OP2)N(C(C)C5=CC=CC=C5)C)C) provide precise identifiers for its stereochemistry . X-ray crystallography confirms the dihedral angles between the benzene rings, which influence its conformational stability and interaction with substrates .
Comparative Structural Analysis
The compound’s uniqueness lies in its stereochemistry and structural hybridity. Table 1 contrasts it with analogous organophosphorus compounds:
This comparative analysis highlights how subtle changes in substituents and stereochemistry drastically alter reactivity and utility .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,] dioxaphosphepin-6-amine involves a multistep sequence starting from commercially available (R)-1-phenylethylamine and dibenzo[d,f] dioxaphosphepin-6-amine. Key steps include:
-
Phosphorylation: Reacting dibenzo[d,f] dioxaphosphepin-6-amine with phosphoryl chloride to activate the phosphorus center.
-
Alkylation: Introducing the (R)-1-phenylethyl groups via nucleophilic substitution under anhydrous conditions.
-
Chiral Resolution: Purification via column chromatography to isolate the desired (R,R)-diastereomer .
The process yields a white crystalline solid with a melting point of 99–102°C and a predicted boiling point of 578.4°C .
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the phosphorus center ( NMR: δ 25.7 ppm) and aromatic protons ( NMR: δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 439.1701 .
Applications in Asymmetric Catalysis
Hydrovinylation of 1,3-Dienes
The compound acts as a chiral ligand in copper-catalyzed asymmetric hydrovinylation, enabling the synthesis of enantiomerically pure alkenes. For example, it facilitates the addition of ethylene to 1,3-dienes with enantiomeric excess (ee) values exceeding 90% . This reaction is pivotal in producing chiral intermediates for pharmaceuticals like ibuprofen and naproxen .
1,4-Conjugate Additions
In conjunction with copper catalysts, the compound promotes 1,4-asymmetric conjugate additions of hard nucleophiles (e.g., Grignard reagents) to cyclic dienones. A 2017 study demonstrated its efficacy in forming quaternary stereocenters with 85–95% ee, a breakthrough for synthesizing terpenes and steroids .
Future Directions
Research should prioritize:
-
Mechanistic Studies: Elucidating the compound’s role in transition-state stabilization during catalysis.
-
Biological Profiling: Assessing in vivo antitumor activity and pharmacokinetics.
-
Derivatization: Modifying the dibenzo framework to enhance catalytic efficiency and substrate scope.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume